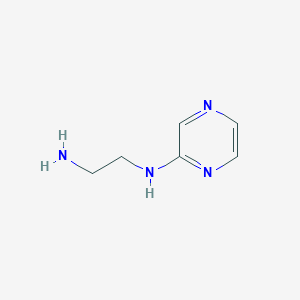

N1-(Pyrazin-2-yl)ethane-1,2-diamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-pyrazin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-1-2-9-6-5-8-3-4-10-6/h3-5H,1-2,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRWWCJMOHMXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588031 | |

| Record name | N~1~-(Pyrazin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440102-26-1 | |

| Record name | N~1~-(Pyrazin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)pyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Spectroscopic Analysis of N1 Pyrazin 2 Yl Ethane 1,2 Diamine and Its Metal Complexes

Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure and electronic environment of N1-(Pyrazin-2-yl)ethane-1,2-diamine and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy each provide unique insights into the connectivity of atoms, the nature of chemical bonds, and the electronic transitions within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for delineating the precise structural arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that can be assigned to the specific protons and carbons in the pyrazine (B50134) ring and the ethylenediamine (B42938) chain.

In the ¹H NMR spectrum, distinct resonances are expected for the protons of the pyrazine ring and the methylene (B1212753) (-CH2-) groups of the ethylenediamine backbone. The pyrazine protons typically appear in the downfield region (δ 8.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring. The methylene protons adjacent to the amino groups will exhibit signals in the upfield region, with their chemical shifts influenced by the neighboring amine and pyrazine moieties.

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbon atoms of the pyrazine ring and the ethylenediamine chain. libretexts.org The carbon atoms of the pyrazine ring are expected to resonate at lower field (δ 140-155 ppm) compared to the aliphatic carbons of the ethylenediamine chain (δ 40-50 ppm). libretexts.org Upon coordination to a metal ion, shifts in the positions of these NMR signals can provide valuable information about the binding sites of the ligand. For instance, a downfield shift of the pyrazine ring proton and carbon signals is often indicative of coordination through the pyrazine nitrogen atom.

| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| Pyrazine Ring Protons: 8.0 - 8.5 | Pyrazine Ring Carbons: 140 - 155 |

| -CH₂- (adjacent to pyrazine): 3.0 - 3.5 | -CH₂- (adjacent to pyrazine): ~45 |

| -CH₂- (adjacent to -NH₂): 2.5 - 3.0 | -CH₂- (adjacent to -NH₂): ~40 |

| -NH₂ and -NH- Protons: 1.5 - 5.0 (broad) |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and the presence of metal ions.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. core.ac.uk For this compound, characteristic IR absorption bands are associated with the N-H, C-H, C=N, and C=C stretching and bending vibrations.

The N-H stretching vibrations of the primary and secondary amine groups are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyrazine ring and the ethylenediamine chain appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring are found in the 1400-1600 cm⁻¹ region. nih.gov Upon complexation with a metal ion, shifts in these vibrational frequencies can indicate the coordination sites. For example, a shift in the pyrazine ring vibrations suggests coordination of the pyrazine nitrogen, while changes in the N-H vibrational modes point to the involvement of the diamine nitrogens in bonding to the metal center. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (amine) | 3300 - 3500 |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C-H Stretching (aliphatic) | 2850 - 2960 |

| C=N and C=C Stretching (pyrazine ring) | 1400 - 1600 |

| N-H Bending (amine) | 1550 - 1650 |

| C-N Stretching | 1020 - 1250 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its metal complexes, the UV-Vis spectra are characterized by absorptions corresponding to π→π* and n→π* transitions.

The free ligand typically exhibits intense absorption bands in the UV region (200-400 nm) due to π→π* transitions within the pyrazine ring. researchgate.net A weaker n→π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. Upon coordination to a metal ion, these intraligand transitions can be shifted (either to longer or shorter wavelengths). Furthermore, new absorption bands may appear in the visible region due to d-d transitions (for transition metals with d-electrons) or metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. nih.gov The nature and energy of these transitions provide insights into the geometry and electronic structure of the metal complexes. nih.gov

| Complex Type | Typical λₘₐₓ (nm) | Assignment |

| Free Ligand | ~260, ~310 | π→π* (pyrazine ring) |

| Metal Complexes (e.g., Cu(II), Ni(II)) | ~270-330 | Intraligand transitions |

| ~400-700 | d-d transitions / Charge Transfer |

Crystallographic Analysis of Coordination Geometries

Single-Crystal X-ray Diffraction (SXRD) Studies

SXRD studies on metal complexes of ligands similar to this compound have revealed a variety of coordination geometries, including octahedral, square planar, and tetrahedral arrangements. nih.govresearchgate.net The preferred geometry is influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand and any counter-ions present.

In many cases, the this compound ligand acts as a bidentate or tridentate chelating agent, coordinating to the metal center through the nitrogen atoms of the pyrazine ring and the ethylenediamine chain. The pyrazine ring can also act as a bridging ligand, linking two metal centers to form polynuclear or polymeric structures. researchgate.net Analysis of the crystal structures provides precise measurements of metal-ligand bond lengths and the angles around the metal center, which are crucial for understanding the stability and reactivity of the complexes.

| Metal Ion | Typical Coordination Geometry | Representative M-N Bond Lengths (Å) |

| Cu(II) | Distorted Octahedral, Square Planar | 2.0 - 2.3 |

| Ni(II) | Octahedral | 2.0 - 2.2 |

| Zn(II) | Tetrahedral, Octahedral | 2.0 - 2.2 |

| Ag(I) | Linear, Trigonal Planar | 2.1 - 2.4 |

Data is based on related pyrazine-diamine complexes and serves as a general reference. nih.govrsc.org

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Interactions

The crystal packing of this compound and its metal complexes is often governed by a network of intermolecular hydrogen bonds and other supramolecular interactions. nih.gov The primary and secondary amine groups of the ethylenediamine moiety are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors.

These hydrogen bonds can link individual complex molecules into one-, two-, or three-dimensional supramolecular architectures. nih.govmdpi.com Other non-covalent interactions, such as π-π stacking between the pyrazine rings of adjacent molecules, can also play a significant role in stabilizing the crystal lattice. mdpi.com The study of these interactions is crucial for understanding the solid-state properties of these materials and for the rational design of new materials with desired structural motifs.

Mass Spectrometry and Elemental Composition Verification

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation patterns of this compound and its metal complexes. For the free ligand, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₆H₁₀N₄. The fragmentation pattern would likely involve the cleavage of the ethylenediamine chain and the pyrazine ring, providing structural confirmation.

In the case of its metal complexes, mass spectrometry helps in determining the stoichiometry of the metal-ligand coordination. The spectra of metal complexes typically show peaks corresponding to the molecular ion of the complex, often with the loss of counter-ions or solvent molecules. The isotopic distribution pattern of the metal ion can further confirm its presence in the complex. For instance, in complexes of other nitrogen-containing heterocyclic ligands, mass spectral analysis has been instrumental in confirming the binding of the metal ion to the ligand. nih.gov

Elemental analysis provides quantitative verification of the elemental composition of the synthesized complexes, which is crucial for establishing their empirical formulas. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values for the proposed structures. For metal complexes of ligands similar to this compound, elemental analysis has been used to confirm the ligand-to-metal ratio. analis.com.my For example, in copper(II) complexes with related Schiff base ligands, elemental analysis has confirmed the formation of mononuclear complexes.

A study on a structurally similar ligand, N-[1-(pyrazin-2-yl)ethyl-idene]ethane-1,2-diamine, in a complex with zinc chloride, [ZnCl₂(C₈H₁₂N₄)], demonstrated a distorted square-pyramidal geometry, which was confirmed through single-crystal X-ray diffraction. nih.gov This highlights the type of detailed structural information that can be obtained for these classes of compounds.

Below is a table summarizing the expected and reported elemental analysis data for related compounds.

| Compound/Complex | Element | Calculated (%) | Found (%) | Reference |

| [Cu(L)Br]BF₄ | C | 41.54 | 41.60 | researchgate.net |

| H | 4.10 | 4.13 | researchgate.net | |

| N | 11.40 | 11.37 | researchgate.net | |

| [Ni(L')₂(H₂O)₂]Cl₂ | C | 42.02 | 41.88 | researchgate.net |

| H | 4.95 | 5.02 | researchgate.net | |

| N | 14.58 | 14.41 | researchgate.net |

L represents N¹,N³-bis(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine and L' represents [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide]. This data is for analogous compounds and serves as an illustrative example.

Electrochemical Characterization of Metal Complexes

The electrochemical properties of metal complexes of this compound are of significant interest as they provide information about their redox behavior and potential applications in areas such as catalysis and materials science.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox characteristics of these metal complexes. analis.com.my The cyclic voltammograms of these complexes would be expected to exhibit redox waves corresponding to the metal-centered and/or ligand-centered electron transfer processes. For instance, studies on copper(II) complexes with related nitrogen-containing ligands have shown quasi-reversible one-electron transfer processes corresponding to the Cu(II)/Cu(I) redox couple. analis.com.my

The solvent and supporting electrolyte used in CV studies can significantly influence the redox potentials and the reversibility of the redox processes. Acetonitrile and dimethylformamide are common solvents used for these studies, with tetrabutylammonium (B224687) salts often serving as the supporting electrolyte. escholarship.org

The scan rate dependence of the peak currents in cyclic voltammograms can be used to determine whether the redox process is diffusion-controlled or surface-adsorbed. For many metal complexes in solution, a linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process. dtu.dk

The following table presents representative cyclic voltammetry data for metal complexes with structurally related ligands.

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Scan Rate (mV/s) | Reference |

| [Cu₂(L)Cl₄] | Cu(II)/Cu(I) | 0.03 | 0.75 | 720 | 20-90 | analis.com.my |

| [Fe₂(L)Cl₄] | Fe(III)/Fe(II) | -0.67 | -0.47 | 200 | 20-90 | analis.com.my |

| [Ni₂(L)Cl₄] | Ni(II)/Ni(I) | 0.12 | 0.71 | 590 | 20-90 | analis.com.my |

L represents 3,6-bis(3,5-dimethylpyrazolyl)pyridazine. The potentials are versus Ag/AgCl. This data illustrates typical electrochemical behavior for related systems.

In some metal-ligand systems, the ligand can be "redox non-innocent," meaning it actively participates in the redox processes observed for the complex. bldpharm.comyoutube.com This can lead to complex voltammograms with multiple redox waves, some attributable to the metal and others to the ligand.

The nature of the substituents on the pyrazine ring can also influence the redox potentials. Electron-donating groups are expected to make the reduction of the pyrazine ring more difficult (shifting the potential to more negative values), while electron-withdrawing groups would facilitate reduction (shifting the potential to more positive values). dtu.dk

Thermal Analysis Techniques (DTA, TGA)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are employed to study the thermal stability of this compound metal complexes and to identify the temperature ranges of decomposition. mdpi.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. chemimpex.com

The TGA curves of metal complexes often show distinct steps corresponding to the loss of solvent molecules (e.g., water of hydration), followed by the decomposition of the organic ligand, and finally the formation of a stable metal oxide residue at high temperatures. mdpi.comsigmaaldrich.com The decomposition temperatures provide an indication of the thermal stability of the complexes. For example, the TGA of a copper(II) complex with a related Schiff base ligand showed a three-step decomposition process. researchgate.net

DTA curves complement the TGA data by showing endothermic or exothermic peaks corresponding to physical transitions (e.g., melting, boiling) and chemical reactions (e.g., decomposition).

A summary of thermal analysis data for analogous compounds is provided in the table below.

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) | Final Residue | Reference |

| [Cu(L)Br]BF₄ | 1 | 220-350 | 25.5 | 26.1 | - | researchgate.net |

| 2 | 350-500 | 38.2 | 37.8 | - | researchgate.net | |

| 3 | 500-700 | 16.8 | 17.2 | CuO | researchgate.net | |

| [Co(L')₂(H₂O)₂]Cl₂ | 1 (H₂O) | 100-180 | 4.70 | 4.67 | - | researchgate.net |

| 2 (Ligand) | 180-600 | - | - | Co₃O₄ | researchgate.net |

L represents N¹,N³-bis(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine and L' represents [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl) acetamide]. This data serves as an illustrative example of thermal decomposition patterns.

Coordination Chemistry of N1 Pyrazin 2 Yl Ethane 1,2 Diamine

Ligand Design Principles and Denticity

The coordination behavior of N1-(Pyrazin-2-yl)ethane-1,2-diamine is fundamentally governed by its structure, which features a pyrazine (B50134) ring and an ethylenediamine (B42938) backbone. This arrangement allows for flexible coordination modes.

This compound is classified as a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. libretexts.orgnumberanalytics.com Most commonly, it functions as a bidentate ligand, coordinating to a metal center through two of its nitrogen atoms. numberanalytics.comnih.gov This bidentate coordination is a hallmark of ligands like ethylenediamine. libretexts.org However, depending on the metal ion and reaction conditions, it can exhibit higher denticity or act as a bridging ligand, connecting multiple metal centers. rsc.orgmdpi.com The flexibility in its coordination modes allows for the formation of diverse molecular architectures, from simple mononuclear complexes to intricate coordination polymers. mdpi.comnih.gov

The ligand possesses three potential nitrogen donor atoms: one in the pyrazine ring and two in the ethylenediamine portion. The lone pairs of electrons on these nitrogen atoms are available for donation to a metal ion, forming coordinate bonds. numberanalytics.com In its common bidentate coordination mode, one nitrogen atom from the pyrazine ring and the adjacent amine nitrogen from the ethylenediamine chain typically bind to the metal. nih.gov However, the specific atoms involved can vary, influencing the geometry and stability of the resulting complex. The uncoordinated nitrogen atoms, particularly the amine groups, can also play a crucial role in the supramolecular assembly of complexes through hydrogen bonding. nih.govnih.gov

A defining characteristic of the coordination of this compound is the formation of a five-membered chelate ring when it binds to a metal ion in a bidentate fashion. libretexts.orgmathabhangacollege.ac.in This ring consists of the metal ion, the pyrazine nitrogen, the two carbon atoms of the ethylenediamine backbone, and the adjacent amine nitrogen. The formation of such chelate rings significantly enhances the thermodynamic stability of the complex compared to complexes formed with analogous monodentate ligands. libretexts.orglibretexts.org This phenomenon, known as the chelate effect, is primarily driven by a favorable increase in entropy. numberanalytics.comlibretexts.org Five-membered chelate rings are particularly stable due to their minimal ring strain. libretexts.orgmathabhangacollege.ac.in The stability of these complexes is a key factor in their utility in various chemical applications. researchgate.net

Metal Ion Complexation Studies

Extensive research has been conducted on the complexation of this compound with a wide array of transition metals. These studies have elucidated the stoichiometry and geometry of the resulting coordination compounds.

This compound and its derivatives have been shown to form stable complexes with a variety of transition metal ions. Documented examples include complexes with:

Copper(II): Forms various complexes, often with distorted geometries due to the Jahn-Teller effect. researchgate.netmdpi.comresearchgate.net

Nickel(II): Typically forms octahedral or square planar complexes. nih.govnih.govresearchgate.netnih.gov

Zinc(II): Known to form complexes with geometries such as square-pyramidal and tetrahedral. researchgate.netnih.gov

Cobalt(II): Forms complexes that can exhibit octahedral geometries. nih.govresearchgate.net

Silver(I): Can form bimetallic and polymeric structures. rsc.org

Manganese(II): Has been shown to form complexes with this class of ligands. nih.gov

Platinum(II): Forms square planar complexes and has been studied for catalytic applications. researchgate.netchemrxiv.org

Iron(II): Forms complexes that can exhibit spin crossover behavior. researchgate.netnih.gov

Rhodium and Iridium: While specific studies with this compound are less common, related pyrazine and diamine ligands form complexes with these metals. chemrxiv.org

Cadmium(II): Related diamine ligands readily form complexes with cadmium. mathabhangacollege.ac.in

The ability of this ligand to chelate with a broad range of metals highlights its versatility in coordination chemistry. ontosight.ai

The stoichiometry of the metal-ligand complexes and their resulting coordination geometries are influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of counter-anions or solvent molecules.

Common coordination geometries observed for complexes involving this compound and similar ligands include octahedral, square pyramidal, square planar, and tetrahedral. nih.govresearchgate.netnih.gov For instance, a zinc(II) complex with a related ligand, [ZnCl2(C8H12N4)], was found to have a distorted square-pyramidal geometry. nih.gov Nickel(II) complexes with a 1:2 metal-to-ligand ratio often adopt an octahedral geometry. nih.govnih.gov Copper(II) complexes can exhibit square planar or axially elongated octahedral and square pyramidal geometries. researchgate.netmdpi.com

The following table summarizes findings for complexes formed with this compound and its close derivatives, illustrating the diversity of stoichiometries and geometries.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference(s) |

| Zn(II) | N-[1-(pyrazin-2-yl)ethyl-idene]ethane-1,2-diamine | 1:1 | Distorted Square-Pyramidal | nih.gov |

| Ni(II) | N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | 1:2 | Octahedral | nih.govnih.gov |

| Cu(II) | [(N1Z,N2Z)-N1,N2-bis((1H-pyrrol-2-yl)methylene)ethane-1,2-diamine] | 1:1 | Square Planar | researchgate.net |

| Co(II) | [(N1Z,N2Z)-N1,N2-bis((1H-pyrrol-2-yl)methylene)ethane-1,2-diamine] | 1:1 | Octahedral | researchgate.net |

| Ag(I) | N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine | 2:2 | Linear (at Ag+) | rsc.org |

| Cu(II) | N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine | 1:1 (in adducts) | Square Pyramidal | researchgate.net |

This structural diversity underscores the rich coordination chemistry of this compound and its potential for the design of novel materials and catalysts.

Influence of Counter Anions and Solvent Systems on Complex Formation

The formation and structural diversity of coordination complexes involving this compound are significantly influenced by the choice of counter anions and the solvent system employed during synthesis. These components can dictate the resulting complex's stoichiometry, dimensionality, and even its physical properties by participating in the coordination sphere of the metal ion, forming hydrogen bonds, or through simple crystal packing effects.

In a study on silver(I) complexes with a related N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine ligand, the nature of the counter anion was shown to be crucial in the resulting supramolecular structures. rsc.org With perchlorate (B79767) and trifluoromethanesulfonate (B1224126) anions, bimetallic rectangular structures were formed. rsc.org The influence of counter anions can also be observed in the photoluminescent properties of metal complexes, where the anion can affect the extent of metal-metal interactions. nih.gov

Solvent molecules also play a critical role, either by coordinating directly to the metal ion or by mediating intermolecular interactions through hydrogen bonding. The polarity, size, and coordinating ability of the solvent can determine the final structure. In some instances, solvent molecules can co-crystallize with the complex, further stabilizing the crystal lattice. Research on chiral Zn₂Dy Schiff base complexes demonstrated that a change in the coordinating solvent molecule can significantly affect the single-molecule magnet (SMM) behaviors of the complex. nih.gov Similarly, in the synthesis of Fe(II) and Co(II) complexes with a hybrid pyrazine-terpyridine ligand, the presence of fluoride (B91410) ligands was presumed to result from the abstraction of fluoride ions from the tetrafluoroborate (B81430) counter anion under the preparative conditions, highlighting the interplay between counter-anion and solvent. nih.gov

The following table summarizes the influence of different counter anions on the properties of coordination complexes, drawing from general principles observed in related systems.

| Counter Anion | Typical Influence on Complex Formation | Reference |

| Perchlorate (ClO₄⁻) | Often acts as a non-coordinating anion, facilitating the formation of cationic complexes. Can influence crystal packing through hydrogen bonding. | nih.gov |

| Trifluoromethanesulfonate (CF₃SO₃⁻) | A weakly coordinating anion, similar to perchlorate, often leading to the isolation of complexes with solvent-coordinated metal centers. | nih.gov |

| Chloride (Cl⁻) | A good coordinating anion that can directly bind to the metal center, influencing the geometry and nuclearity of the complex. | nih.gov |

| Nitrate (B79036) (NO₃⁻) | Can act as a monodentate or bidentate ligand, leading to the formation of neutral or polynuclear complexes. | nih.gov |

| Tetrafluoroborate (BF₄⁻) | Generally a weakly coordinating anion, but can be a source of fluoride ligands under certain conditions. | nih.gov |

Electronic Communication and Spin State Control in Polynucleated Structures

In polynuclear complexes bridged by ligands such as those derived from this compound, the pyrazine unit can act as a conduit for electronic communication between metal centers. This interaction is crucial for understanding the magnetic and electronic properties of the resulting materials, including phenomena like spin-crossover and single-molecule magnetism.

The control of spin states is also central to the behavior of Single-Molecule Magnets (SMMs). In certain dysprosium-based SMMs, the magnetic relaxation and nonlinear optical properties were found to be regulated by the choice of counterions and coordinating anions. nih.gov This highlights the intricate relationship between the ligand, the metal ion, and the surrounding ionic and solvent environment in controlling the magnetic properties of polynuclear complexes.

The following table provides examples of how different factors can influence electronic communication and spin states in polynuclear complexes.

| Factor | Influence | Example System | Reference |

| Bridging Ligand | Mediates electronic communication between metal centers. | 2,5-di(pyridin-2-yl)pyrazine | rsc.org |

| Metal Ion | The nature and oxidation state of the metal ion determine the energy levels of the d-orbitals. | Fe(II) | nih.gov |

| Coordination Environment | The geometry and ligand field strength can dictate the spin state of the metal ion. | Heptacoordinate vs. Octahedral Fe(II) | nih.gov |

| Counter Anions | Can influence the magnetic properties through structural changes and electronic effects. | ClO₄⁻, CF₃SO₃⁻, Cl⁻, Br⁻ | nih.gov |

Hybrid Ligand Systems Incorporating Pyrazinyl-Ethylenediamine Moieties

Hybrid ligands, which combine different donor moieties within a single molecular framework, offer the potential for novel coordination behavior and the creation of complexes with unique properties. researchgate.net Incorporating the pyrazinyl-ethylenediamine scaffold into larger, more complex ligand systems allows for the synergistic combination of the coordinating properties of the pyrazine and ethylenediamine units with other functional groups.

The synthesis of such hybrid ligands can be achieved through various organic reactions, leading to polydentate ligands with a range of donor atoms and coordination preferences. For example, a hybrid pyrazine-terpyridine ligand was synthesized and its complexation with various transition metals was studied, revealing that the metal-to-ligand ratio in the resulting complexes was dependent on the counter anion used. nih.gov

Another approach involves creating hybrid ligands that combine N-donor groups, like the pyrazinyl-ethylenediamine moiety, with other types of donors, such as phosphines. A study on a phosphanylferrocene amidine ligand showed that the coordination behavior could be tuned by changing the reaction stoichiometry or by using a halide scavenger to generate a vacant coordination site, inducing the coordination of the amidine moiety in addition to the phosphane group. researchgate.net

The versatility of the pyrazinyl-ethylenediamine unit is also evident in the construction of supramolecular assemblies. For instance, N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine has been used to synthesize bimetallic rectangular supramolecular structures with silver(I) ions. rsc.org The final structure of these assemblies was also found to be dependent on the counter anion present. rsc.org

The following table showcases examples of hybrid ligand systems that incorporate pyrazine or related N-heterocyclic diamine fragments and their resulting coordination behavior.

| Hybrid Ligand System | Donor Moieties | Resulting Complex Characteristics | Reference |

| Pyrazine-terpyridine | Pyrazine, Terpyridine | Forms 2:2 complexes with Fe(II) and Co(II); ratio influenced by counter anion. | nih.gov |

| Phosphanylferrocene amidine | Phosphine, Amidine, Ferrocene | Preferential coordination of the phosphane moiety, with amidine coordination induced by stoichiometry or halide removal. | researchgate.net |

| N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine | Pyrazine, Pyridine (B92270), Amine | Forms bimetallic rectangular supramolecular structures with Ag(I). | rsc.org |

| Furfural-type imine and 2,2′-bipyridine | Imine, Furan, Bipyridine | Forms mononuclear mixed-ligand complexes with an octahedral geometry around the metal ion. | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) has become a important method for investigating the properties of coordination compounds, including those containing pyrazine-based ligands. DFT calculations allow for the prediction of molecular geometries, electronic structures, and the energetics of various chemical processes.

DFT calculations are instrumental in elucidating the electronic structure and bonding in metal complexes of N1-(Pyrazin-2-yl)ethane-1,2-diamine. For instance, in related pyrazinediimine Ni(II) complexes, DFT studies have shown that the spin density can be localized on the metal center or delocalized over the ligand scaffold, depending on the oxidation state of the complex digitellinc.com. This highlights the non-innocent behavior of the pyrazine-containing ligand, where it actively participates in the electronic structure of the complex.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides a quantitative description of the bonding in terms of localized electron-pair bonds. In a theoretical study of Ni(II) complexes with pyridoxal-derived ligands, which share similarities with the title compound, NBO analysis was used to examine the interactions between the donor atoms (oxygen, nitrogen, and sulfur) and the Ni(II) ion mdpi.com. This type of analysis can quantify the donor-acceptor interactions between the filled orbitals of the ligand and the vacant orbitals of the metal, providing a measure of the covalent character of the coordination bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the electron density distribution and characterize the nature of chemical bonds. For metal complexes, QTAIM can distinguish between ionic and covalent interactions based on the properties of the electron density at the bond critical points nih.govmdpi.com. In studies of various metal complexes, QTAIM has been used to characterize the metal-ligand bonds, providing insights into their strength and nature mdpi.comnih.govmdpi.com. For complexes of this compound, a similar approach could precisely describe the interactions between the pyrazine (B50134) nitrogen, the diamine nitrogens, and a coordinated metal center.

A representative table of computed parameters from DFT and NBO analysis for a hypothetical metal complex of a similar pyrazine-containing ligand is shown below.

| Parameter | Value | Description |

| DFT Calculated Bond Lengths (Å) | ||

| M-N(pyrazine) | 2.15 | Distance between the metal center and the pyrazine nitrogen. |

| M-N(amine) | 2.05 | Average distance between the metal center and the ethylenediamine (B42938) nitrogens. |

| NBO Analysis | ||

| Charge on Metal (e) | +1.5 | Natural population analysis charge on the metal center. |

| Charge on Ligand (e) | -0.5 | Total natural population analysis charge on the ligand. |

| E(2) (kcal/mol) | 15.2 | Second-order perturbation theory energy of interaction between a ligand donor orbital and a metal acceptor orbital, indicating the strength of the coordination bond. |

This table is illustrative and based on typical values found in DFT studies of related coordination complexes.

DFT calculations are also employed to determine the energetic stability of coordination complexes. The binding energy of the ligand to the metal center can be calculated, providing a quantitative measure of the strength of the coordination interaction. In a study of dithiolene ligands with Ni(II) and Zn(II), DFT calculations were used to determine the enthalpy and Gibbs free energy of substitution reactions, revealing that the interactions were spontaneous and exothermic scielo.brresearchgate.net.

Energy Decomposition Analysis (EDA) is a particularly insightful method that partitions the total interaction energy into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction scielo.br. EDA can reveal the nature of the forces driving complex formation. For example, in the aforementioned study on dithiolene complexes, the electrostatic component was found to be the main stabilizing term for monosubstituted complexes, while the covalent term was more significant for disubstituted complexes scielo.br. A similar analysis for this compound complexes would clarify the relative contributions of ionic and covalent forces to the coordination bonds.

The following table illustrates the type of data that can be obtained from an energetic analysis of coordination interactions.

| Energy Component | Value (kcal/mol) | Contribution to Bonding |

| Binding Energy (ΔE_bind) | -50.5 | Overall stability of the complex. |

| EDA Components | ||

| Electrostatic (ΔE_elstat) | -75.8 | Attraction between the positively charged metal and negatively charged ligand. |

| Pauli Repulsion (ΔE_Pauli) | +40.2 | Repulsive interaction between filled orbitals. |

| Orbital Interaction (ΔE_orb) | -15.9 | Covalent contribution from orbital mixing. |

This table is illustrative and based on typical values found in DFT/EDA studies of related coordination complexes.

Molecular Orbital Theory Applications in Complex Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and spectroscopic properties of molecules. In the context of this compound complexes, MO theory can be used to describe the formation of bonding and antibonding orbitals resulting from the interaction of the ligand's and metal's atomic orbitals.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and composition of the HOMO and LUMO determine the electronic transitions, redox properties, and reactivity of the complex. For example, in a DFT study of lanthanide complexes with a tetra(2-pyridyl)pyrazine ligand, the HOMO and LUMO were found to be located on the pyrazine and pyridyl groups, and the HOMO-LUMO energy gap was calculated nih.gov. A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and more reactive.

MO diagrams can be constructed to visualize the interactions between the metal d-orbitals and the ligand orbitals. For a complex of this compound, the pyrazine π and π* orbitals, as well as the nitrogen lone pair orbitals from the diamine bridge, would interact with the metal d-orbitals to form the final set of molecular orbitals for the complex. Analysis of these orbitals can explain the observed electronic spectra and magnetic properties of the complexes. For instance, a study of pyrazine's molecular orbitals provided insight into its electronic transitions upon photoexcitation researchgate.net.

Mechanistic Pathways of Ligand Reactivity and Degradation

Theoretical studies are invaluable for mapping out the reaction mechanisms of coordinated ligands, including their degradation pathways. This can involve identifying transition states and calculating activation barriers for various proposed steps.

The cleavage of carbon-nitrogen bonds is a significant reaction in both synthetic and biological chemistry. In the context of coordination chemistry, the metal center can play a crucial role in activating and cleaving C-N bonds. Theoretical studies can model the oxidative addition of a C-N bond to a metal center, a key step in many catalytic cycles rsc.orgnih.govnih.govacs.org. For this compound, the C-N bonds in the ethylenediamine backbone could potentially be susceptible to cleavage under certain conditions, for example, in the presence of a low-valent metal center. Computational modeling could explore the feasibility of such reactions by calculating the reaction profiles for different proposed mechanisms, such as direct oxidative addition or a radical-based pathway.

Radical mechanisms are often implicated in the degradation of organic molecules. Theoretical calculations can be used to investigate the stability of potential radical intermediates and the barriers to their formation. For instance, in the oxidative degradation of pyrazine-based ligands, radical species could be formed through single-electron transfer processes, leading to subsequent bond cleavage and ring-opening reactions.

The coordination of this compound to a metal ion can influence its susceptibility to oxidative degradation. The metal can act as a catalyst for oxidation, for example, by facilitating the formation of reactive oxygen species. A review on the biodegradation of pyrazines notes that oxidative pathways, including hydroxylation and ring cleavage, are important degradation routes researchgate.netnih.gov. Theoretical methods can be used to explore the mechanisms of these oxidative processes. For example, DFT calculations could be used to model the attack of a hydroxyl radical on the pyrazine ring of the coordinated ligand, identifying the most likely sites of attack and the subsequent reaction pathways.

Thermogravimetric analysis of coordination compounds of a pyrazine derivative has shown that the complexes decompose at elevated temperatures, with the final products being metal oxides nih.govnih.gov. Computational studies could complement such experimental findings by modeling the initial steps of thermal degradation, such as the cleavage of the weakest bonds in the complex.

Ligand Conformation and Flexibility Studies within Coordination Complexes

Computational and theoretical investigations into the conformation and flexibility of this compound as a ligand in coordination complexes are not extensively documented in publicly available research. Detailed studies focusing on the specific torsion angles, bond lengths, and energetic landscapes of its conformers when bound to metal centers are scarce.

However, the conformational behavior of this ligand can be inferred from the well-understood principles of coordination chemistry and the vast body of research on related ethylenediamine and pyrazine-containing ligands. researchgate.netrsc.orgacs.org The flexibility of this compound primarily arises from the ethylenediamine backbone. When it chelates to a metal ion, the five-membered ring formed by the metal, the two nitrogen atoms of the diamine, and the two carbon atoms of the ethyl bridge typically adopts a puckered or gauche conformation. researchgate.netrsc.org This is energetically more favorable than an eclipsed conformation. rsc.org

The two common, non-superimposable puckered conformations are designated as λ and δ. rsc.org In solution, these conformers are expected to be in rapid equilibrium. rsc.org The specific preference for one conformation over the other, or the degree of puckering, would be influenced by several factors within a coordination complex:

Other Ligands: The steric bulk and electronic properties of other ligands in the coordination sphere can create steric hindrance that favors one conformer.

Crystal Packing Forces: In the solid state, intermolecular interactions such as hydrogen bonding and van der Waals forces can lock the ligand into a specific conformation. rsc.org

The Pyrazinyl Substituent: The pyrazinyl group itself can influence the conformational preference through steric interactions with other parts of the complex or through its involvement in intermolecular interactions like π-π stacking. rsc.org

While specific data tables for this compound are not available, the table below provides a conceptual framework for the types of data that would be generated in such a computational study, based on known characteristics of similar coordinated diamines.

Conceptual Data Table for Conformational Analysis of a Coordinated Ethylenediamine Derivative

| Parameter | Gauche (λ) Conformation | Gauche (δ) Conformation | Eclipsed (Planar) Conformation |

|---|---|---|---|

| N-C-C-N Torsion Angle | ~ -50° | ~ +50° | 0° |

| Relative Energy | Low | Low | High (Transition State) |

| M-N Bond Length (Å) | Typical range for M-N bonds | Typical range for M-N bonds | Slightly elongated due to strain |

| N-M-N Bite Angle | Slightly acute | Slightly acute | More acute, strained |

DFT (Density Functional Theory) calculations are a powerful tool for modeling such systems. researchgate.netbogazici.edu.trbendola.com A theoretical study on a complex containing this compound would likely involve geometry optimization of the possible conformers to determine their relative stabilities. The pyrazine ring, being aromatic, is planar, and its orientation relative to the chelate ring would be another important conformational variable.

Applications in Catalysis and Advanced Materials

Role as Ligands in Homogeneous and Heterogeneous Catalysis

N1-(Pyrazin-2-yl)ethane-1,2-diamine and its derivatives are highly effective ligands in both homogeneous and heterogeneous catalysis. Their ability to chelate to metal centers can enhance the metal's catalytic activity, selectivity, and stability. The presence of multiple nitrogen donor atoms in the ligand allows for the formation of stable metal complexes, which are crucial for catalytic cycles.

Catalytic Activity in Organic Transformations (e.g., N-Arylation)

Complexes of this compound and similar N-donor ligands have shown considerable promise in catalyzing various organic transformations, most notably N-arylation reactions. These reactions, which involve the formation of a carbon-nitrogen bond, are fundamental in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.

For instance, nickel-based catalysts supported by diamine ligands have demonstrated high efficiency in the N-arylation of amines. In these catalytic systems, the diamine ligand, structurally analogous to this compound, plays a crucial role in stabilizing the nickel catalyst and facilitating the reaction between an aryl halide and an amine. The pyrazine (B50134) group, with its electron-withdrawing nature, can modulate the electronic properties of the metal center, thereby influencing the catalytic activity.

A notable example involves the use of a nickel/2,2′-bipyridine catalyst system for the selective mono-arylation of piperazine. This system has shown good selectivity and efficiency in coupling aryl chlorides with piperazine, highlighting the potential of N-donor ligands in controlling reaction outcomes. While this example does not use this compound directly, the principles of ligand design and their impact on catalysis are directly transferable.

Table 1: Examples of N-Arylation Reactions Catalyzed by Metal-Diamine Complexes

| Catalyst System | Substrates | Product | Reference |

| Ni(0)/2,2′-bipyridine | Aryl chlorides and piperazine | N-arylpiperazines | cymitquimica.com |

| CuI/diamine ligand | Aryl iodides/bromides and N-heterocycles | N-aryl heterocycles | researchgate.net |

Application in Water Oxidation Catalysis

The development of efficient and robust catalysts for water oxidation is a critical challenge in the field of artificial photosynthesis and renewable energy. The process involves the four-electron oxidation of water to produce molecular oxygen, a key step in converting solar energy into chemical fuels. Ruthenium, iridium, and cobalt complexes featuring nitrogen-containing ligands have emerged as promising candidates for this transformation.

While direct studies on this compound in this context are limited, the structural motifs present in this ligand are found in several active water oxidation catalysts. The pyrazine and ethylenediamine (B42938) components can effectively stabilize high-valent metal-oxo species, which are key intermediates in the catalytic cycle. For example, ruthenium complexes with polypyridyl ligands have been shown to be active water oxidation catalysts. The nitrogen atoms of the ligands coordinate to the ruthenium center, preventing its precipitation as inactive ruthenium oxide and facilitating the electron transfer steps required for oxygen evolution.

Similarly, iridium complexes with N-chelating ligands have been successfully heterogenized onto silica (B1680970) supports, creating robust catalysts for water oxidation. nih.gov These materials demonstrate the principle of using well-defined molecular complexes, stabilized by ligands analogous to this compound, to create durable and efficient catalytic systems. nih.gov Cobalt complexes with polypyridine ligands have also been reported to catalyze water oxidation, suggesting that a range of first- and second-row transition metals can be activated by such ligands for this challenging reaction. nih.govnih.gov

Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have attracted immense interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for applications in gas storage, separation, and catalysis. This compound is an excellent candidate for the construction of such materials due to its ability to bridge multiple metal centers.

Design of Supramolecular Architectures

The geometry and connectivity of the this compound ligand allow for the rational design of complex supramolecular architectures. The pyrazine ring can act as a bridging unit between two metal centers, while the ethylenediamine moiety can coordinate to a single metal center or also participate in bridging, leading to the formation of one-, two-, or three-dimensional networks.

A study on a related ligand, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, in complex with Ni(II) ions, demonstrated the formation of diverse supramolecular structures depending on the counter-anion present. researchgate.net For example, with perchlorate (B79767) as the counter-anion, a one-dimensional chain structure was formed. researchgate.net However, when nitrate (B79036) was used, a three-dimensional network was assembled. researchgate.net This illustrates how the interplay between the ligand, metal ion, and other components of the reaction mixture can be used to control the final architecture of the coordination polymer. researchgate.net These principles are directly applicable to the design of MOFs and coordination polymers using this compound.

Development of Functional Materials with Tailored Properties

The functional properties of MOFs and coordination polymers are intrinsically linked to their structure and composition. By carefully selecting the metal ion and the organic ligand, it is possible to create materials with tailored properties for specific applications. The incorporation of this compound into these frameworks can impart specific functionalities.

For instance, the pyrazine nitrogen atoms can act as basic sites, making the resulting MOF potentially useful for base-catalyzed reactions. Furthermore, the uncoordinated amine groups within the framework can be post-synthetically modified to introduce other functional groups, allowing for the fine-tuning of the material's properties. An example of a related system is a copper(II) complex with a pyrazine carboxamide ligand that forms a metal-organic framework structure. nih.gov This demonstrates the potential for creating functional materials with specific network topologies using pyrazine-based ligands.

Table 2: Supramolecular Architectures from Pyrazine-based Ligands

| Ligand | Metal Ion | Counter-Anion | Resulting Architecture | Reference |

| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Ni(II) | Perchlorate | 1-D Chain | researchgate.net |

| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Ni(II) | Nitrate | 3-D Network | researchgate.net |

| N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide | Cu(II) | Acetate | MOF with 10(3) network topology | nih.gov |

Development of Hybrid Functional Materials

Hybrid functional materials, which combine the properties of organic and inorganic components, are at the forefront of materials science research. This compound can be used as a molecular building block to create such hybrid materials. For example, it can be used to functionalize the surface of inorganic materials like silica or to create novel polymer-based composites.

The covalent grafting of this compound or its derivatives onto a solid support can create a heterogeneous catalyst that combines the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous one. An example of this approach is the immobilization of iridium complexes on SBA-15, a mesoporous silica, to create a water oxidation catalyst. nih.gov

Furthermore, the incorporation of metal complexes of this compound into polymer matrices can lead to the development of new functional materials with interesting optical, magnetic, or catalytic properties. The pyrazine ligand can provide a site for coordination with metal ions, while the polymer provides the structural framework. This approach allows for the creation of materials with a high concentration of active sites and enhanced stability.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling N1-(Pyrazin-2-yl)ethane-1,2-diamine in laboratory settings?

- Methodological Answer :

- Skin/Respiratory Protection : Wear nitrile gloves and full-body protective clothing to avoid skin contact. Use P95 (US) or P1 (EU) respirators for particulate filtration; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators if vapor exposure is anticipated .

- Environmental Controls : Ensure proper ventilation to prevent aerosol formation. Avoid discharge into drains or water systems due to potential aquatic toxicity .

- Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

- Methodological Answer :

- Ligand Synthesis : React pyrazine-2-carboxaldehyde with ethane-1,2-diamine under reductive amination (e.g., NaBH₄ or catalytic hydrogenation) to form the core structure .

- Derivatization : Modify the amine group via reactions with isothiocyanates or isocyanates to produce thiourea/urea derivatives, followed by recrystallization and spectroscopic validation (NMR, MS) .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound compounds?

- Methodological Answer :

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C-NMR to verify substituent positions .

- Chromatography : Employ HPLC or TLC with UV detection to assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How does this compound function in designing transition-metal complexes for catalytic or biomedical applications?

- Methodological Answer :

- Coordination Chemistry : The ligand binds metals (e.g., Cu²⁺, Pt²⁺) via pyrazine nitrogen and amine groups, forming stable octahedral or square-planar geometries. Optimize metal-to-ligand ratios (1:1 or 1:2) in methanol/water under inert atmospheres .

- Bioactivity Screening : Test DNA cleavage activity using agarose gel electrophoresis (e.g., supercoiled plasmid relaxation assays) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Data Validation : Cross-reference peer-reviewed studies (e.g., crystallographic data in Acta Crystallographica) over vendor SDS sheets, which often lack critical parameters like logP or melting points .

- Experimental Replication : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures and UV-Vis spectroscopy to assess aqueous stability under varying pH .

Q. How can this compound be integrated into nanostructured materials for environmental remediation?

- Methodological Answer :

- Functionalization : Graft the ligand onto multi-walled carbon nanotubes (MWCNTs) via silane coupling agents to enhance Cu²⁺/Pb²⁺ adsorption. Validate using ICP-MS and Langmuir isotherm models .

- Reusability Testing : Perform batch adsorption-desorption cycles (e.g., HNO₃ elution) to evaluate material durability over 5–10 iterations .

Q. What are the challenges in optimizing this compound-based catalysts for asymmetric organic reactions?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries (e.g., (R*,S*)-benzyl groups) during ligand synthesis to induce enantioselectivity. Monitor via circular dichroism (CD) and chiral HPLC .

- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps in catalytic cycles .

Data Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.